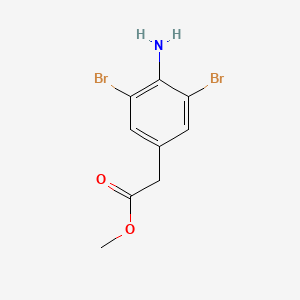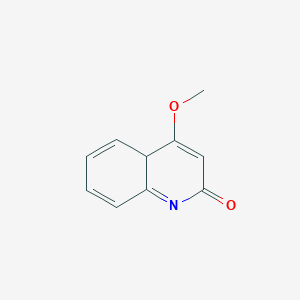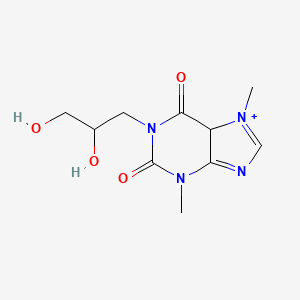
Copper(II) citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) citrate is an inorganic compound with the chemical formula Cu3(C6H5O7)2. It is a coordination complex where copper ions are bonded to citrate ions. This compound is known for its vibrant turquoise color and is used in various applications, including as a micronutrient in fertilizers and in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Copper(II) citrate can be synthesized through the reaction of copper(II) sulfate with trisodium citrate or by reacting copper(II) ethanoate with citric acid. The reactions are as follows:
-
From Copper(II) Sulfate and Trisodium Citrate: [ 3CuSO_4(aq) + 2Na_3(C_6H_5O_7)(aq) \rightarrow Cu_3(C_6H_5O_7)_2(s) + 3Na_2SO_4(aq) ]
-
From Copper(II) Ethanoate and Citric Acid: [ 3Cu(COOH)_2(aq) + 2H_3(C_6H_5O_7)(aq) \rightarrow Cu_3(C_6H_5O_7)_2(s) + 6CH_3COOH(aq) ]
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of copper(II) sulfate with trisodium citrate due to the availability and cost-effectiveness of the reagents .
化学反应分析
Types of Reactions: Copper(II) citrate undergoes various chemical reactions, including:
-
Reduction: When heated, copper ions in this compound are reduced, taking electrons from citrate ions, and turn into very small particles of metallic copper. This process can be represented as: [ Cu_3(C_6H_5O_7)_2 \rightarrow 3Cu + 2C_6H_5O_7 ]
-
Oxidation: The metallic copper particles formed can be easily oxidized by atmospheric oxygen, forming black copper(II) oxide: [ 2Cu + O_2 \rightarrow 2CuO ]
Common Reagents and Conditions:
Reduction: Heating this compound in the presence of a reducing agent or under vacuum conditions.
Oxidation: Exposure to atmospheric oxygen at elevated temperatures.
Major Products:
Reduction: Metallic copper.
Oxidation: Copper(II) oxide.
科学研究应用
Copper(II) citrate has a wide range of applications in scientific research, including:
作用机制
The mechanism by which Copper(II) citrate exerts its effects involves the reduction of copper ions to metallic copper, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved include:
相似化合物的比较
Copper(II) Sulfate (CuSO4): Commonly used in agriculture and industry, known for its bright blue color.
Copper(II) Ethanoate (Cu(COOH)2): Used in organic synthesis and as a catalyst.
Copper(II) Oxide (CuO): Utilized in ceramics, batteries, and as a pigment.
Uniqueness: Copper(II) citrate is unique due to its coordination with citrate ions, which imparts specific properties such as solubility in alkaline citrate solutions and its use as a micronutrient in fertilizers .
属性
分子式 |
C12H26Cu2O19+4 |
|---|---|
分子量 |
601.42 g/mol |
IUPAC 名称 |
dicopper;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate |
InChI |
InChI=1S/2C6H8O7.2Cu.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;5*1H2/q;;2*+2;;;;; |
InChI 键 |
FTDZIYXAUUMRTK-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Cu+2].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12343642.png)
![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)


![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)


